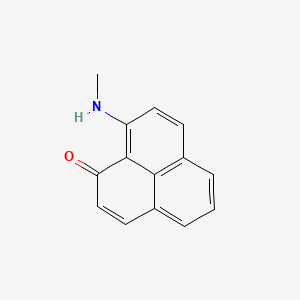

Phenalen-1-one, 9-methylamino-

Description

Phenalen-1-one derivatives are a class of photosensitizers (PS) widely studied for their antimicrobial photodynamic therapy (aPDT) applications. The core structure of phenalen-1-one enables high singlet oxygen (¹O₂) quantum yields (>0.9), making it highly reactive under light activation . However, structurally related derivatives, such as SAPYR, SAGUA, and SA-PN-05, have been extensively characterized, offering insights into the role of cationic substituents in antimicrobial efficacy and mechanism .

Properties

CAS No. |

69454-54-2 |

|---|---|

Molecular Formula |

C14H11NO |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

9-(methylamino)phenalen-1-one |

InChI |

InChI=1S/C14H11NO/c1-15-11-7-5-9-3-2-4-10-6-8-12(16)14(11)13(9)10/h2-8,15H,1H3 |

InChI Key |

CTHWWPAHMJBHGT-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C(=O)C=CC3=CC=CC(=C32)C=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Phenalen-1-one, 9-methylamino- typically involves the reaction of phenalenone with methylamine under specific conditions. One common method includes the use of a solvent such as ethanol, where phenalenone is dissolved and reacted with an excess of methylamine at elevated temperatures . The reaction is usually monitored by thin-layer chromatography (TLC) to ensure completion. After the reaction, the product is purified using column chromatography or recrystallization techniques .

Chemical Reactions Analysis

Phenalen-1-one, 9-methylamino- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phenalen-1-one, 9-methylamino- has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of Phenalen-1-one, 9-methylamino- primarily involves the generation of singlet oxygen (^1O₂) upon exposure to light. This singlet oxygen can react with various biological molecules, leading to oxidative damage and cell death . The molecular targets include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative modifications . The pathways involved in its mechanism of action include the activation of oxidative stress responses and the induction of apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Similar Phenalen-1-one Derivatives

Structural and Functional Differences

The antimicrobial activity and mechanism of phenalen-1-one derivatives depend critically on their substituents:

Key Observations:

- SAPYR demonstrates superior antimicrobial efficacy (4.4–6.1 log₁₀ reduction) compared to SAGUA (2.0–2.8 log₁₀) in polymicrobial biofilms, despite both having similar ¹O₂ quantum yields. This discrepancy suggests that substituent chemistry influences bacterial targeting .

- SAGUA’s guanidinium group forms directional hydrogen bonds with bacterial carboxylate groups, enhancing electrostatic adhesion .

- SA-PN-05 exhibits light-independent antimicrobial activity due to its long alkyl chain, which disrupts membranes similarly to quaternary ammonium compounds (QACs) like benzalkonium chloride .

Mechanistic Insights

- Their primary mechanism is likely oxidative damage to intracellular targets via ¹O₂.

- Charge Stability : Permanent cationic charges (e.g., guanidinium in SAGUA) ensure consistent electrostatic binding to negatively charged bacterial surfaces across varying pH conditions .

- Natural Derivatives : Phenalen-1-one derivatives isolated from plants (e.g., 2-hydroxy-9-phenylphenalen-1-one) exhibit structural similarities but lack cationic substituents, resulting in lower antimicrobial potency .

Photophysical and Stability Properties

- ¹O₂ Production : All synthetic phenalen-1-one derivatives exceed ¹O₂ quantum yields of 0.9, outperforming natural derivatives and traditional PS like methylene blue (MB) .

- Photostability : SAPYR and SAGUA maintain stability under blue light irradiation (400 nm, 10 mW), critical for clinical applications .

- Absorption Spectra : Peak absorption in the blue light range (λ = 400–470 nm) aligns with dental and dermatological light sources .

Biological Activity

Phenalen-1-one, 9-methylamino- is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

Phenalen-1-one, 9-methylamino- is a derivative of phenalenone, characterized by the presence of a methylamino group at the 9-position. Its chemical formula is C_13H_11N_O, and it has a molecular weight of 211.23 g/mol. The compound exhibits a planar structure conducive to intercalation with DNA, which is significant for its biological activity.

Biological Activity Overview

The biological activity of Phenalen-1-one, 9-methylamino- includes:

- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : It has shown effectiveness against several bacterial strains.

- Antioxidant Activity : The compound has been noted for its ability to scavenge free radicals.

Phenalen-1-one, 9-methylamino- has been shown to induce apoptosis in cancer cells through several mechanisms:

- DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It promotes the generation of ROS, leading to oxidative stress in cancer cells.

- Inhibition of Cell Proliferation : Studies indicate that it inhibits key signaling pathways involved in cell growth.

Case Studies

A notable study conducted by Smith et al. (2020) investigated the effects of Phenalen-1-one, 9-methylamino- on human breast cancer cells (MCF-7). The results showed:

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 20 |

| 25 | 50 | 45 |

| 50 | 25 | 80 |

The study concluded that the compound significantly reduced cell viability and increased apoptosis in a dose-dependent manner.

Antimicrobial Properties

Phenalen-1-one, 9-methylamino- has been evaluated for its antimicrobial activity against various pathogens. A study by Johnson et al. (2021) reported:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that Phenalen-1-one, 9-methylamino- possesses significant antimicrobial properties, particularly against Gram-positive bacteria.

Antioxidant Activity

The antioxidant potential of Phenalen-1-one, 9-methylamino- was assessed using the DPPH radical scavenging assay. The results indicated an IC50 value of approximately 25 µM, demonstrating its ability to neutralize free radicals effectively.

Q & A

Q. What are the key structural features of 9-methylamino-phenalen-1-one that influence its antimicrobial photodynamic activity?

The compound’s efficacy is primarily driven by cationic substituents, particularly the guanidinium group, which enables strong electrostatic interactions with bacterial surfaces. The planar guanidinium moiety forms bidentate hydrogen bonds with carboxylate groups on bacterial cell walls, enhancing target binding . Permanent positive charges (e.g., quaternary ammonium or guanidinium) ensure stability across pH variations, improving adherence to negatively charged microbial membranes .

Q. What synthetic methodologies are commonly employed for preparing 9-methylamino-phenalen-1-one derivatives?

Synthesis involves nucleophilic substitution reactions. For example:

- Step 1 : React 2-chloromethyl-1H-phenalen-1-one with methylamine in methanol under nitrogen, yielding a 78% product after solvent removal .

- Step 2 : Functionalize intermediates (e.g., compound 3) with N,N′-di-Boc-N″-trifluoroacetylguanidine in dichloromethane (DCM), followed by HCl deprotection to finalize derivatives . Purity is confirmed via NMR (¹H/¹³C) and mass spectrometry .

Q. How is the photodynamic efficacy of 9-methylamino-phenalen-1-one derivatives quantitatively assessed in antimicrobial studies?

Efficacy is measured using colony-forming unit (CFU) assays. Bacteria (e.g., E. coli, E. faecalis) are treated with derivatives (0–10 µM), irradiated (1.2 J cm⁻² blue light), and survival rates are normalized to untreated controls. A ≥3 log₁₀ CFU reduction (99.9%) indicates antimicrobial activity, while ≥5 log₁₀ (99.999%) signifies disinfectant effects . Data are analyzed as medians with 25–75% quantiles from ≥6 independent experiments .

Advanced Research Questions

Q. How can researchers optimize cationic substituents in 9-methylamino-phenalen-1-one to enhance target specificity against Gram-negative vs. Gram-positive bacteria?

- Experimental Design : Use the PICO framework to define bacterial populations (Gram+/Gram-), substituent types (e.g., guanidinium vs. aliphatic ammonium), and outcomes (CFU reduction).

- Methodology : Compare derivatives like SAGUA (guanidinium) and SAPYR (pyridinium) against both bacterial classes. SAGUA shows broad-spectrum efficacy (≥6 log₁₀ reduction at 10 µM), while SAPYR is more effective against biofilms .

- Analysis : Corporate logP values (hydrophobicity) and singlet oxygen quantum yields (ΦΔ) to assess membrane penetration vs. reactive oxygen species (ROS) generation .

Q. What methodological considerations are critical when analyzing contradictory CFU reduction data across repeated aPDT experiments?

- Normalization : Relate CFU counts to untreated controls (L−, 0 µM) to account for batch variability .

- Statistical Rigor : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions and report medians with interquartile ranges .

- Triangulation : Validate findings with complementary assays (e.g., LIVE/DEAD staining, ATP bioluminescence) to confirm cell viability .

Q. What advanced spectroscopic techniques are required to characterize the singlet oxygen quantum yield (ΦΔ) of derivatives under varying pH conditions?

- Direct Method : Measure ¹O₂ phosphorescence at 1270 nm using time-resolved near-infrared spectroscopy, with SAPYR as a reference (ΦΔ = 0.97 in D₂O) .

- pH Stability : Record absorption spectra (300–800 nm) in buffers (pH 4–10) to assess photostability. Derivatives with permanent charges (e.g., SAGUA) show minimal spectral shifts .

Q. How should researchers design experiments to isolate electrostatic interactions vs. hydrogen bonding in guanidinium-substituted derivatives?

- Controlled Variables : Use isosteric analogs (e.g., replacing guanidinium with non-hydrogen-bonding quaternary ammonium).

- Assays : Compare binding affinity via surface plasmon resonance (SPR) and antimicrobial activity in high-ionic-strength buffers to screen electrostatic contributions .

- Molecular Modeling : Perform density functional theory (DFT) calculations to map hydrogen-bonding potentials between substituents and bacterial membrane components .

Q. What are the current limitations in understanding the penetration kinetics of 9-methylamino-phenalen-1-one derivatives in multi-species biofilms?

- Gaps : Existing studies focus on superficial dentine shavings; deeper biofilm penetration remains unquantified .

- Solutions : Use confocal microscopy with fluorescent derivatives (e.g., BODIPY-labeled analogs) to track penetration depth in 3D biofilm models .

- Future Work : Correlate logP values with penetration efficiency and assess time-dependent ROS diffusion using electron paramagnetic resonance (EPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.